molecular formula C12H13ClN2 B5842452 1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5842452
M. Wt: 220.70 g/mol
InChI Key: LECUQHBXEKGXHI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, commonly known as Clomazone, is a herbicide used to control broadleaf weeds and grasses in various crops. It was first discovered in 1971 and has since been widely used in agriculture.

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

1-(3-Chloro-4-Methylphenyl)-3,5-Dimethyl-1H-Pyrazole has been studied for its role in forming complex hydrogen-bonded structures. For instance, certain derivatives of 1H-pyrazole form intricate framework structures with multiple hydrogen bond types, which are significant in the study of molecular conformations and interactions (Asma et al., 2018).

Tautomerism in Curcuminoid NH-Pyrazoles

Research into NH-pyrazoles, closely related to 1-(3-Chloro-4-Methylphenyl)-3,5-Dimethyl-1H-Pyrazole, has revealed interesting aspects of tautomerism in these compounds. This involves studying their structures and behavior in both solid and solution states, which is crucial for understanding the chemical properties and reactivity of these compounds (Cornago et al., 2009).

Synthesis and Biological Activity

A series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized and analyzed for their biological activity. Such studies are important for the development of new pharmaceuticals and chemicals with potential applications in medicine and industry (Al-Smaisim, 2012).

Mechanochemical Synthesis

The compound has been utilized in green mechanochemical synthesis methods. This approach is environmentally friendly and efficient, providing an alternative to traditional chemical synthesis methods (Saeed & Channar, 2017).

Ligand Synthesis for Metal Complexes

Studies have also focused on the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are used to create water-soluble pyrazolate rhodium(I) complexes. This has implications for the development of new catalysts and materials in organometallic chemistry (Esquius et al., 2000).

Electrochemically Catalyzed Reactions

1H-Pyrazoles have been investigated for their role in electrochemically catalyzed N-N coupling and ring cleavage reactions. This research contributes to the field of electro-organic synthesis, offering new pathways for chemical transformations (Zandi et al., 2021).

Structural Characterization

Research into the synthesis, conformational studies, and structural characterization of 1H-pyrazole derivatives informs our understanding of molecular geometry and its implications for chemical reactivity and interactions (Channar et al., 2019).

Corrosion Inhibition

1H-Pyrazole derivatives have been studied for their inhibitory effect on the corrosion of metals, an area of significant practical importance in materials science and engineering (Chetouani et al., 2005).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-8-4-5-11(7-12(8)13)15-10(3)6-9(2)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUQHBXEKGXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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